molecular formula C10H13BO5 B14040064 (3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid

(3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid

Cat. No.: B14040064
M. Wt: 224.02 g/mol
InChI Key: RIXMLYFGCVMAGB-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxycarbonyl and methoxy groups. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-5-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols and acid catalysts.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

(3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in the formation of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid in various reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura cross-coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethoxycarbonyl and methoxy substituents.

    (4-Methoxyphenyl)boronic Acid: Contains a methoxy group but lacks the ethoxycarbonyl group.

    (3-Carboxyphenyl)boronic Acid: Contains a carboxyl group instead of an ethoxycarbonyl group.

Uniqueness

(3-(Ethoxycarbonyl)-5-methoxyphenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

(3-ethoxycarbonyl-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-8(11(13)14)6-9(5-7)15-2/h4-6,13-14H,3H2,1-2H3

InChI Key

RIXMLYFGCVMAGB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C(=O)OCC)(O)O

Origin of Product

United States

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